Cas no 6775-78-6 (6-Chloroimidazo[1,2-b]pyridazine)
6-Chloroimidazo[1,2-b]pyridazine Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloroimidazo[1,2-b]pyridazine
- 6-Chloroimidazo[2,1-f]pyridazine
- 6-Chloro-imidazo[1,2-b]pyridazine
- Imidazo(1,2-B)pyridazine, 6-chloro-
- Imidazo[1,2-b]pyridazine,6-chloro-
- IMIDAZO[1,2-B]PYRIDAZINE, 6-CHLORO-
- MPZDNIJHHXRTIQ-UHFFFAOYSA-N
- 6-chloroimidazo(2,1-f)pyridazine
- Imidazo(1,2-B)pyridazine,6-chloro-
- PubChem9351
- KSC496E5N
- 6-Chlorimidazo[1,2--b]pyridazin
- 6-chloroimidazo-[1,2-b]pyridazine
- 6-chlor
- AC-3225
- W-203503
- FT-0602213
- 6-Chloroimidazo[1,2-b]pyridazine, AldrichCPR
- EN300-107839
- MFCD07778345
- F8881-6905
- DTXSID20218024
- PB24991
- SCHEMBL102246
- C3127
- CS-D1118
- FS-2451
- 6775-78-6
- A835879
- 6-chloroimidazo[1,2-b]-pyridazine
- SY004897
- Z1201624203
- 6-chloroimidazo [1,2-b]pyridazine
- AM20100627
- AKOS005259194
- 6-chloranylimidazo[1,2-b]pyridazine
- DB-002097
- STL558359
- ALBB-016781
- BBL104256
-
- MDL: MFCD07778345
- Inchi: 1S/C6H4ClN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H
- InChI Key: MPZDNIJHHXRTIQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=NC=CN2N=1
Computed Properties
- Exact Mass: 153.00900
- Monoisotopic Mass: 153.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 30.2
Experimental Properties
- Density: 1.51
- Melting Point: 114.0 to 118.0 deg-C
- Refractive Index: 1.713
- PSA: 30.19000
- LogP: 1.38270
6-Chloroimidazo[1,2-b]pyridazine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 36/37/38
- Safety Instruction: 36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
6-Chloroimidazo[1,2-b]pyridazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloroimidazo[1,2-b]pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-QD013-25g |
6-Chloroimidazo[1,2-b]pyridazine |
6775-78-6 | 97% | 25g |
457.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-QD013-5g |
6-Chloroimidazo[1,2-b]pyridazine |
6775-78-6 | 97% | 5g |
113.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-QD013-1g |
6-Chloroimidazo[1,2-b]pyridazine |
6775-78-6 | 97% | 1g |
56.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C890334-100g |
6-Chloroimidazo[1,2-b]pyridazine |
6775-78-6 | 95% | 100g |
964.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C806046-100g |
6-Chloroimidazo[1,2-b]pyridazine |
6775-78-6 | 98% | 100g |
1,040.40 | 2021-05-17 | |
| Matrix Scientific | 056285-5g |
6-Chloro-imidazo[1,2-b]pyridazine, 98% |
6775-78-6 | 98% | 5g |
$72.00 | 2021-06-27 | |
| Matrix Scientific | 056285-25g |
6-Chloro-imidazo[1,2-b]pyridazine, 98% |
6775-78-6 | 98% | 25g |
$202.00 | 2021-06-27 | |
| TRC | B419033-250mg |
6-Chloroimidazo[1,2-b]pyridazine |
6775-78-6 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B419033-500mg |
6-Chloroimidazo[1,2-b]pyridazine |
6775-78-6 | 500mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B419033-2.5g |
6-Chloroimidazo[1,2-b]pyridazine |
6775-78-6 | 2.5g |
$ 80.00 | 2022-06-07 |
6-Chloroimidazo[1,2-b]pyridazine Suppliers
6-Chloroimidazo[1,2-b]pyridazine Related Literature
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Peter Mubanga Cheuka,Nina Lawrence,Dale Taylor,Sergio Wittlin,Kelly Chibale Med. Chem. Commun. 2018 9 1733
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Jianyang Dong,Fuyang Yue,Wentao Xu,Hongjian Song,Yuxiu Liu,Qingmin Wang Green Chem. 2022 24 6319
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3. 1,3-Dipolar cycloaddition of 2-diazopropane to imidazo[1,2-b]pyridazine derivatives. The synthesis of imidazo[1,2-b]pyrazolo[4,3-d]pyridazines derivatives of a novel heterocyclic systemBranko Stanovnik,Marko Kupper,Miha Ti?ler,Ivan Leban,Ljubo Goli? J. Chem. Soc. Chem. Commun. 1984 268
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Avik Kumar Bagdi,Matiur Rahman,Dhananjay Bhattacherjee,Grigory V. Zyryanov,Sumit Ghosh,Oleg N. Chupakhin,Alakananda Hajra Green Chem. 2020 22 6632
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Cong Zhang,Yuhang He,Guanghui An Org. Chem. Front. 2023 10 2318
Additional information on 6-Chloroimidazo[1,2-b]pyridazine
Comprehensive Overview of 6-Chloroimidazo[1,2-b]pyridazine (CAS No. 6775-78-6): Properties, Applications, and Research Insights
6-Chloroimidazo[1,2-b]pyridazine (CAS No. 6775-78-6) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and versatile reactivity. This imidazo[1,2-b]pyridazine derivative is characterized by a fused bicyclic system containing nitrogen atoms, which contributes to its potential as a building block for bioactive molecules. The presence of a chloro substituent at the 6-position enhances its utility in cross-coupling reactions, a topic frequently searched by synthetic chemists exploring palladium-catalyzed transformations or Suzuki-Miyaura reactions.
In recent years, the demand for 6-Chloroimidazo[1,2-b]pyridazine has surged, particularly in the context of drug discovery and medicinal chemistry. Researchers often query its role in designing kinase inhibitors or GPCR-targeted therapeutics, as the imidazopyridazine scaffold is known to modulate protein-protein interactions. Its CAS No. 6775-78-6 is frequently cited in patent literature, underscoring its relevance in developing treatments for inflammatory and oncological conditions—a trending topic in preclinical research forums.
From a synthetic perspective, 6-Chloroimidazo[1,2-b]pyridazine serves as a pivotal intermediate in multicomponent reactions (MCRs), a technique gaining traction in green chemistry discussions. Its compatibility with microwave-assisted synthesis (a popular search term among industrial chemists) reduces reaction times and improves yields, aligning with sustainable practices. Analytical studies highlight its stability under ambient conditions, though storage recommendations often emphasize protection from light—a detail frequently overlooked in laboratory protocols.
The compound’s physicochemical properties, including its logP value and hydrogen-bonding capacity, are critical for ADMET prediction models, a hot topic in computational chemistry circles. Recent publications correlate its structural motifs with improved blood-brain barrier permeability, making it a subject of interest for CNS drug development—a niche with growing Google Scholar citations. Regulatory databases confirm its non-hazardous classification under standard handling conditions, addressing common safety queries from QC/QA professionals.
Market analysts note increased procurement of CAS No. 6775-78-6 by contract research organizations (CROs), driven by outsourcing trends in small-molecule innovation. Its cost-effectiveness compared to analogous scaffolds like imidazo[1,2-a]pyridine derivatives—a frequent comparison in structure-activity relationship (SAR) studies—further bolsters its commercial viability. Suppliers often highlight its availability in GMP-grade batches, responding to demand from API manufacturers.
Emerging applications in material science, particularly as a precursor for organic semiconductors, have expanded its relevance beyond life sciences. This interdisciplinary appeal resonates with search trends linking heterocyclic compounds to optoelectronic devices. Technical bulletins recommend HPLC purification for optimal performance in such applications, a detail emphasized in method development webinars.
In summary, 6-Chloroimidazo[1,2-b]pyridazine (CAS No. 6775-78-6) represents a multifaceted tool for researchers addressing challenges from targeted therapy design to sustainable synthesis. Its evolving applications reflect broader shifts toward precision medicine and green manufacturing, ensuring sustained interest across scientific and industrial communities.
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